molecular formula C9H13NO2 B13946116 5-tert-butylfuran-2-carboxamide CAS No. 63956-89-8

5-tert-butylfuran-2-carboxamide

Katalognummer: B13946116
CAS-Nummer: 63956-89-8
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: NFABBAWHYBOFPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-Butylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a tert-butyl group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butylfuran-2-carboxamide typically involves the reaction of 5-tert-butylfuran-2-carboxylic acid with an amine under appropriate conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 5-tert-Butylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted furan compounds .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 5-tert-butylfuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s furan ring and carboxamide group may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

  • 5-tert-Butylfuran-2-carboxylic acid
  • 5-tert-Butylfuran-2-carboxylate esters
  • N,N-Diethyl-5-tert-butylfuran-2-carboxamide

Comparison: 5-tert-Butylfuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

63956-89-8

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

5-tert-butylfuran-2-carboxamide

InChI

InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11)

InChI-Schlüssel

NFABBAWHYBOFPI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(O1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.